molecular formula C15H21ClN2O B7913940 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone

1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone

Cat. No.: B7913940
M. Wt: 280.79 g/mol
InChI Key: RTKLJPOJZXYHKM-AWEZNQCLSA-N
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Description

1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS: 1353976-34-7) is a piperidine-derived compound featuring a benzyl-methyl-amino substituent at the (S)-configured 3-position of the piperidine ring and a chloroethanone group at the 1-position. Its molecular formula is C₁₆H₂₃ClN₂O, with a molecular weight of 294.82 g/mol and a calculated logP (XLogP3) of 2.6, indicating moderate lipophilicity . This compound is part of a broader class of piperidine and pyrrolidine derivatives used in pharmaceutical and agrochemical research, particularly as intermediates in drug discovery .

Key physicochemical properties include:

  • Exact Mass: 294.149891 g/mol
  • Topological Polar Surface Area (TPSA): 23.6 Ų
  • Rotatable Bonds: 5
  • Stereochemistry: (S)-configuration at the 3-position of the piperidine ring .

Properties

IUPAC Name

1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)14-8-5-9-18(12-14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKLJPOJZXYHKM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and methylamine under controlled conditions to ensure the correct stereochemistry.

    Attachment of the Chloro-Ethanone Moiety: The final step involves the reaction of the substituted piperidine with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the ethanone position serves as a reactive site for nucleophilic substitution. Key reactions include:

Reagents and Conditions

  • Amines : Reacts with primary/secondary amines under basic conditions (e.g., NaOH, Et₃N) in polar aprotic solvents (e.g., DMF, THF) at 25–60°C.

  • Thiols : Forms thioether derivatives in the presence of bases like K₂CO₃.

  • Azides : Substitution with NaN₃ yields azido derivatives, useful in click chemistry.

Example Reaction
1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone+R-NH2NaOH, DMF1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-(alkylamino)-ethanone\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{NaOH, DMF}} \text{1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-(alkylamino)-ethanone}

ReagentConditionsProductYield (%)Source
PiperidineEt₃N, DMF, 50°C, 6hPiperidine-substituted derivative78
Sodium AzideDMSO, 25°C, 12hAzido-ethanone65

Condensation Reactions

The secondary amine group participates in condensation with carbonyl compounds:

Schiff Base Formation
Reacts with aldehydes/ketones under acidic (e.g., AcOH) or basic catalysis to form imines. Steric hindrance from the benzyl group may slow reaction rates compared to smaller substituents .

Example :
Compound+BenzaldehydeAcOH, refluxSchiff base product\text{Compound} + \text{Benzaldehyde} \xrightarrow{\text{AcOH, reflux}} \text{Schiff base product}

Aldehyde/KetoneCatalystTime (h)Yield (%)Source
BenzaldehydeAcOH472
AcetophenoneEt₃N658

Oxidation

The benzyl-methyl-amino group oxidizes to nitroso or hydroxylamine derivatives using H₂O₂ or KMnO₄:
–N(CH₃)BnH₂O₂, H₂O–N(O)(CH₃)Bn\text{–N(CH₃)Bn} \xrightarrow{\text{H₂O₂, H₂O}} \text{–N(O)(CH₃)Bn}

Reduction

The ketone moiety is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
–COCH₂ClNaBH₄, MeOH–CH(OH)CH₂Cl\text{–COCH₂Cl} \xrightarrow{\text{NaBH₄, MeOH}} \text{–CH(OH)CH₂Cl}

Reducing AgentSolventTemperature (°C)Yield (%)Source
NaBH₄MeOH0–2585
LiAlH₄THFReflux91

Rearrangement Reactions

Steric effects from the benzyl group influence reaction pathways. For example, in analogous naphthyridine systems, benzyl substituents slow rearrangement rates by 30–50% compared to methyl groups .

Reaction Mechanism Insights

  • Electronic Effects : Electron-withdrawing chloro group enhances electrophilicity at the ethanone carbon, favoring Sₙ2 mechanisms.

  • Steric Effects : The benzyl group hinders nucleophilic attack at the piperidine nitrogen, requiring elevated temperatures for certain reactions .

Scientific Research Applications

1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-methyl-amino group may facilitate binding to these targets, while the chloro-ethanone moiety can undergo further chemical transformations within the biological system, leading to its effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Differences Key Properties/Applications References
This compound (Target) C₁₆H₂₃ClN₂O 294.82 - Intermediate in drug synthesis; S-configuration
1-[(3S)-3-[Benzyl(cyclopropyl)amino]piperidin-1-yl]-2-chloroethanone C₁₇H₂₃ClN₂O 306.83 Cyclopropyl replaces methyl Higher molecular weight; enhanced steric effects
1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone C₁₆H₂₃ClN₂O 294.82 Ethyl replaces methyl Increased lipophilicity (logP ~3.1 estimated)
1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone C₁₅H₂₁ClN₂O 280.80 Pyrrolidine ring (5-membered) replaces piperidine Smaller ring; altered pharmacokinetics
1-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone C₁₆H₂₃ClN₂O 294.82 Substituent at 4-position of piperidine Altered binding affinity due to positional isomerism
(R)-1-(3-(Benzyl-methyl-amino)-piperidin-1-yl)-2-chloro-ethanone C₁₆H₂₃ClN₂O 280.80* R-configuration at 3-position Potential enantiomeric differences in activity

Note: The molecular weight listed for the (R)-enantiomer in (280.80 g/mol) conflicts with the formula C₁₆H₂₃ClN₂O, which should yield ~294.82 g/mol. This discrepancy may indicate an error in the source data.

Substituent Modifications

  • Cyclopropyl vs. Methyl () : Replacing the methyl group with a cyclopropyl moiety increases steric bulk and may enhance receptor binding specificity in medicinal chemistry applications .
  • Ethyl vs.

Ring System Variations

  • Piperidine vs. Pyrrolidine () : The pyrrolidine analog (5-membered ring) reduces ring size, which can impact conformational flexibility and metabolic stability compared to the 6-membered piperidine ring .

Positional Isomerism

  • 3-Position vs.

Stereochemical Differences

  • (S) vs. (R) Configuration () : Enantiomers often exhibit divergent biological activities. The (R)-enantiomer may show reduced efficacy or off-target effects compared to the (S)-configured target compound .

Research Implications

The structural nuances among these analogs highlight critical structure-activity relationship (SAR) considerations:

  • Lipophilicity : Ethyl and cyclopropyl substituents increase logP, influencing bioavailability .
  • Ring Size : Pyrrolidine derivatives may offer advantages in CNS drug design due to faster metabolic clearance .
  • Stereochemistry : The (S)-configuration is likely essential for target engagement, as seen in many chiral pharmaceuticals .

Biological Activity

1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a synthetic organic compound that has gained attention in various fields of biological research due to its potential pharmacological properties. This compound features a piperidine ring with a benzyl-methyl-amino substituent and a chloro-ethanone moiety, which may contribute to its diverse biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 1[(S)3(Benzylmethylamino)piperidin1yl]2chloroethanone\text{IUPAC Name }1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloroethanone

Key Features

  • Molecular Formula : C15_{15}H21_{21}ClN2_2O
  • Molecular Weight : 282.80 g/mol
  • CAS Number : 1353976-34-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial and antifungal properties, as well as its potential as a therapeutic agent.

Antibacterial Activity

Research indicates that compounds with similar structural frameworks exhibit notable antibacterial effects. For instance, derivatives of piperidine have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro group in this compound is hypothesized to enhance its bioactivity due to its electrophilic nature, which may facilitate interactions with bacterial targets.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus< 100
Escherichia coli< 125
Pseudomonas aeruginosa< 150

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar compounds in literature have demonstrated significant antifungal activity, with MIC values ranging from 25 to 62.5 µg/mL against various fungal strains. The chloro group is believed to enhance the compound's ability to penetrate fungal cell walls and disrupt cellular processes.

Fungal Strain MIC (µg/mL) Reference
Candida albicans50
Aspergillus niger25

The precise mechanism of action for this compound remains to be fully elucidated. However, based on the behavior of structurally similar compounds, it is postulated that the compound may exert its effects through:

  • Inhibition of Cell Wall Synthesis : By interfering with peptidoglycan synthesis in bacteria.
  • Disruption of Membrane Integrity : Causing leakage of cellular contents.
  • Inhibition of Nucleic Acid Synthesis : Potentially through interactions with DNA or RNA polymerases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of piperidine derivatives, highlighting significant antibacterial activity against common pathogens. The findings suggest that modifications at the piperidine nitrogen can enhance activity against resistant strains .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that the introduction of halogen groups (like chlorine) significantly increases the potency of antimicrobial agents derived from piperidine .
  • Pharmacological Potential : Investigations into the pharmacokinetics and toxicity profiles indicate that compounds similar to this compound could serve as lead compounds for developing new antibiotics or antifungals .

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